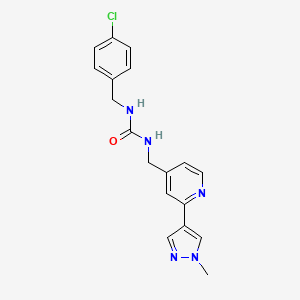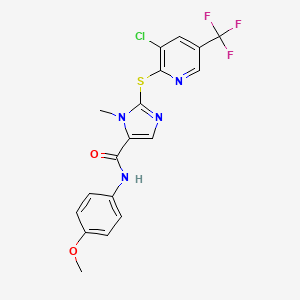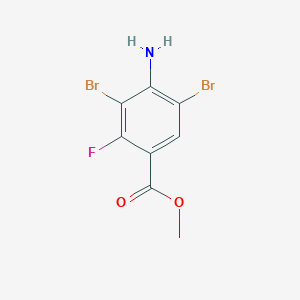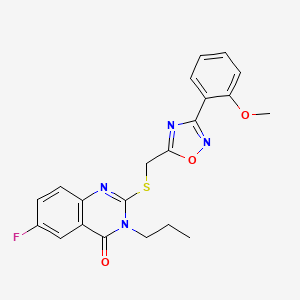![molecular formula C23H23N3O3S3 B2573830 N-Methyl-2-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(Propan-2-yl)phenyl]thiophen-3-sulfonamid CAS No. 1291868-88-6](/img/structure/B2573830.png)
N-Methyl-2-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(Propan-2-yl)phenyl]thiophen-3-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C23H23N3O3S3 and its molecular weight is 485.64. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen und seine substituierten Derivate, zu denen auch die fragliche Verbindung gehört, sind eine sehr wichtige Klasse von heterocyclischen Verbindungen, die interessante Anwendungen im Bereich der medizinischen Chemie aufweisen . Es wurde berichtet, dass sie eine breite Palette therapeutischer Eigenschaften mit vielfältigen Anwendungen in der medizinischen Chemie und Materialwissenschaft besitzen . Sie sind bemerkenswert wirksame Verbindungen sowohl hinsichtlich ihrer biologischen und physiologischen Funktionen wie entzündungshemmend, antipsychotisch, antiarrhythmisch, angstlösend, antifungal, antioxidativ, östrogenrezeptormodulierend, antimitotisch, antimikrobiell, kinasehemmend und krebshemmend .
Materialwissenschaft
Thiophenderivate haben sowohl in der Industrie als auch in der Wissenschaft großes Interesse geweckt, da sie vielfältige Anwendungen in der Materialwissenschaft finden . Sie werden aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung verschiedener Materialien eingesetzt .
Synthese von Antikrebsmitteln
2-Butylthiophen, ein Derivat von Thiophen, wird als Rohstoff bei der Synthese von Antikrebsmitteln verwendet . Dies deutet darauf hin, dass die fragliche Verbindung möglicherweise bei der Entwicklung neuer Krebsmedikamente eingesetzt werden könnte.
Synthese von Anti-Atherosklerose-Mitteln
2-Octylthiophen, ein weiteres Derivat von Thiophen, wird bei der Synthese von Anti-Atherosklerose-Mitteln verwendet . Dies deutet darauf hin, dass die fragliche Verbindung auch bei der Entwicklung von Medikamenten zur Behandlung von Atherosklerose eingesetzt werden könnte.
Metallkomplexbildner
Thiophenderivate wirken auch als Metallkomplexbildner . Dies deutet darauf hin, dass die fragliche Verbindung bei der Entwicklung neuer Materialien oder Verfahren eingesetzt werden könnte, die Metallkomplexbildner erfordern.
Entwicklung von Insektiziden
Thiophenderivate werden bei der Entwicklung von Insektiziden verwendet . Dies deutet darauf hin, dass die fragliche Verbindung möglicherweise bei der Entwicklung neuer Insektizide eingesetzt werden könnte.
Suzuki–Miyaura-Kupplung
Die Suzuki–Miyaura-Kupplungsreaktion ist eine weit verbreitete, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Für diesen Prozess wurden Borreagenzien entwickelt, die aus Thiophenverbindungen abgeleitet werden können . Dies deutet darauf hin, dass die fragliche Verbindung möglicherweise bei der Entwicklung neuer Borreagenzien für die Suzuki–Miyaura-Kupplung eingesetzt werden könnte.
Synthese von Thiophenderivaten
Die fragliche Verbindung könnte möglicherweise bei der Synthese neuer Thiophenderivate eingesetzt werden . Beispielsweise ist die Paal–Knorr-Reaktion als die Kondensation von 1,4-Dicarbonylverbindungen mit Phosphorpentasulfid (P 4 S 10) als Sulfurierungsmitteln bekannt . Diese Reaktion könnte möglicherweise verwendet werden, um aus der fraglichen Verbindung neue Thiophenderivate zu synthetisieren.
Eigenschaften
IUPAC Name |
N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S3/c1-15(2)16-5-9-18(10-6-16)26(3)32(27,28)20-13-14-31-21(20)23-24-22(25-29-23)17-7-11-19(30-4)12-8-17/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMSWBQGRPOADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2573747.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2573749.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2573750.png)


![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2573753.png)
![ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2573755.png)

![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2573759.png)



![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide dihydrochloride](/img/structure/B2573768.png)
![N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2573770.png)
